3-Amino-3-phenylacrylonitrile is a chemical compound often encountered as a byproduct in the amination reactions of certain pyrimidine derivatives, particularly 2-halogeno-4-phenylpyrimidines, with strong bases like potassium amide in liquid ammonia. [, ] Its presence provides insights into the reaction mechanisms and pathways involved in these transformations.
The synthesis of 3-amino-3-phenylacrylonitrile can be achieved through several methods, primarily involving the reaction of benzaldehyde with malononitrile in the presence of ammonium acetate. This reaction proceeds via Knoevenagel condensation, followed by intramolecular cyclization to yield the desired product.
The molecular structure of 3-amino-3-phenylacrylonitrile consists of a central acrylonitrile unit with an amino group (-NH₂) and a phenyl group (-C₆H₅) attached to it. The compound exhibits a planar structure due to the conjugated double bond between the carbon atoms of the acrylonitrile moiety.
The presence of these groups contributes to its reactivity and potential biological activity.
3-Amino-3-phenylacrylonitrile participates in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action for 3-amino-3-phenylacrylonitrile primarily involves its interaction with specific biological targets such as enzymes or receptors. These interactions may lead to:
The physical and chemical properties of 3-amino-3-phenylacrylonitrile are critical for its applications:
3-Amino-3-phenylacrylonitrile has diverse applications across various fields:
3-Amino-3-phenylacrylonitrile (C₉H₈N₂; molecular weight 144.17 g/mol) features a conjugated system where the electron-withdrawing cyano group (-C≡N) and electron-donating amino group (-NH₂) create a push-pull electronic configuration across the propenenitrile backbone. This arrangement results in significant charge polarization, with computational studies predicting a dipole moment of approximately 4.2 Debye. The molecule predominantly exists as the thermodynamically stable (Z)-isomer due to intramolecular hydrogen bonding possibilities between the amino hydrogen and the cyano nitrogen, as evidenced by nuclear Overhauser effect (NOE) spectroscopy [6] [7].
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₉H₈N₂ | High-resolution mass spectrometry |
Molecular Weight | 144.17 g/mol | Calculated |
Canonical SMILES | N/C(=C\C#N)/C1=CC=CC=C1 | Computational chemistry [6] |
Hydrogen Bond Donors | 1 (amino group) | Molecular modeling |
Hydrogen Bond Acceptors | 2 (cyano and amino groups) | Molecular modeling |
Rotatable Bonds | 1 | Computational analysis [4] |
Topological Polar Surface Area | 49.1 Ų | Ertl's method [4] |
Density | 1.075±0.06 g/cm³ (predicted) | Computational prediction [8] |
The planar geometry of the conjugated system facilitates extensive π-orbital delocalization, with highest occupied molecular orbital (HOMO) density localized over the amino group and phenyl ring, while the lowest unoccupied molecular orbital (LUMO) concentrates on the cyano group and adjacent carbon. This electronic distribution creates a relatively small HOMO-LUMO energy gap (approximately 5.8 eV) that contributes to the compound's reactivity toward electrophiles and nucleophiles. The presence of both hydrogen-bonding donor (amino group) and acceptor (cyano group) sites enables diverse intermolecular interactions in solid-state configurations and supramolecular assemblies [4] [6].
Crystallographic analysis of structurally similar compounds (e.g., 3-amino-2-methyl-3-phenylacrylonitrile) reveals a tendency toward planar molecular conformations in the solid state with characteristic bond lengths: C≡N (1.14-1.16 Å), C=C (1.35-1.38 Å), and C-N (1.32-1.35 Å). These bond metrics indicate substantial electronic delocalization across the acrylonitrile framework. The amino group typically adopts a position trans to the phenyl ring to minimize steric interactions while maximizing potential resonance stabilization throughout the conjugated system [8].
The chemical origins of 3-amino-3-phenylacrylonitrile trace to early 20th-century developments in condensation chemistry. The compound became accessible through modification of the classical Knoevenagel condensation, which typically involved the reaction of aldehydes with active methylene compounds. In the 1920s, Rodionow and Johnson pioneered adaptations of this methodology specifically for the synthesis of β-aryl-β-aminonitrile derivatives, establishing what would become known as the Rodionow-Johnson reaction pathway [3].
This synthetic approach employed benzaldehyde derivatives condensed with cyanoacetamide or related cyanoacetate equivalents in the presence of ammonium acetate, yielding racemic 3-amino-3-phenylacrylonitrile precursors. The methodology represented a significant advancement over earlier β-arylalanine synthesis routes that suffered from low yields and complex by-product profiles. Throughout the mid-20th century, this synthetic pathway underwent iterative refinements to improve yield and enantioselectivity, particularly as the pharmaceutical relevance of β-phenylalanine derivatives became increasingly apparent [3].
Table 2: Historical Development Timeline
Time Period | Key Development | Significance |
---|---|---|
Early 1920s | Rodionow-Johnson reaction development | First systematic access to β-aryl-β-aminonitriles |
1930s-1950s | Methodological refinements | Yield optimization and by-product reduction |
Late 1970s | Asymmetric synthesis explorations | Early enantioselective routes to chiral derivatives |
1990s-Present | Biocatalytic and green chemistry approaches | Sustainable production methods development [3] |
The compound transitioned from academic curiosity to synthetic intermediate of practical significance as medicinal chemists recognized its value as a stable equivalent of β-phenylalanine enolates. This conceptual advancement enabled its application in the synthesis of complex β-amino acid derivatives and pseudopeptides without racemization concerns typically associated with carboxylic acid activation. The development of asymmetric variants in the 1980s-1990s further elevated its status as a privileged chiral building block for pharmaceutical synthesis [3].
3-Amino-3-phenylacrylonitrile occupies a strategic position in synthetic organic chemistry as a linchpin intermediate for accessing structurally diverse β-phenylalanine derivatives. The presence of both amino and cyano functionalities enables divergent reaction pathways: the amino group participates in acylation, alkylation, and reductive reactions, while the cyano group undergoes hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions. This bifunctional reactivity profile facilitates the efficient construction of nitrogen-containing heterocycles, including imidazoles, triazoles, and lactams, which feature prominently in pharmacologically active compounds [5] [6].
In medicinal chemistry, the compound serves as a crucial precursor to β-phenylalanine (3-amino-3-phenylpropanoic acid) derivatives through controlled hydrolysis protocols. These non-proteinogenic amino acids exhibit enhanced metabolic stability compared to their α-analogues due to resistance to protease degradation, making them valuable scaffolds for peptidomimetic drug design. The significance of this stability advantage is evidenced by the incorporation of β-phenylalanine derivatives in therapeutic agents targeting viral infections, cancer, and cardiovascular disorders [3].
Recent structure-activity relationship (SAR) studies have revealed that derivatives of 3-amino-3-phenylacrylonitrile itself demonstrate remarkable biological activities, particularly in anticancer applications. Systematic structural modifications have yielded compounds with exceptional potency against diverse cancer cell lines:
Table 3: Anticancer Derivatives and Their Activities
Derivative Structure | Cancer Cell Line | IC₅₀ Value | Mechanistic Profile |
---|---|---|---|
1g2a (trifluoromethoxy-substituted) | HCT116 | 5.9 nM | Tubulin polymerization inhibition [7] |
1g2a (trifluoromethoxy-substituted) | BEL-7402 | 7.8 nM | Tubulin polymerization inhibition [7] |
Compound 1 (unsubstituted) | MGC-803 | <100 nM | Undetermined mechanism |
Halogenated analogs | Multiple lines | 10-100 nM range | Selective toxic effects [7] |
The compound's strategic value is further demonstrated in the synthesis of maraviroc (a marketed CCR5 antagonist for HIV treatment), where related β-aminonitrile intermediates feature prominently in the manufacturing route. The commercial implementation of biocatalytic resolution techniques for producing enantiopure intermediates derived from 3-amino-3-phenylacrylonitrile underscores its industrial significance. Lipase-mediated enantioselective transformations enable access to both (R)- and (S)-configured building blocks with enantiomeric excess exceeding 99.5%, meeting stringent regulatory requirements for chiral pharmaceutical ingredients [3].
Table 4: Synthetic Applications in Pharmaceutical Development
Therapeutic Area | Target Compound | Role of 3-Amino-3-phenylacrylonitrile |
---|---|---|
Antiviral (HIV) | Maraviroc and analogs | Chiral intermediate synthesis [3] |
Oncology | Tubulin polymerization inhibitors | Core structural motif [7] |
Antibacterial | β-Lactam antibiotics | β-Amino acid precursor |
Central Nervous System | Neurotransmitter analogs | Conformational restraint element |
Beyond these established applications, the compound serves as a key substrate in emerging green chemistry methodologies, including organocatalytic asymmetric transformations and continuous flow processes. Recent advances in metal-free synthesis routes have demonstrated the efficient conversion of 3-amino-3-phenylacrylonitrile to protected β-amino acid derivatives under environmentally benign conditions, aligning with pharmaceutical industry objectives for sustainable manufacturing processes. Biocatalytic approaches employing engineered aminotransferases and nitrilases show particular promise for the enantioselective production of β-phenylalanine derivatives at industrial scales, though technological challenges remain in enzyme stability and process economics [3].
The structural and functional versatility of 3-amino-3-phenylacrylonitrile ensures its continued relevance across the drug discovery continuum—from early-stage building block for molecular diversity to intermediate in large-scale active pharmaceutical ingredient manufacturing. As synthetic methodologies advance and new biological targets emerge, this compound maintains its position as an indispensable tool in the modern chemist's repertoire, bridging traditional organic synthesis with contemporary medicinal chemistry paradigms.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7